molecular formula C17H23ClFN5O B2832822 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride CAS No. 1396783-34-8

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Cat. No.: B2832822
CAS No.: 1396783-34-8
M. Wt: 367.85
InChI Key: QJINHTJJSQGMOB-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is a synthetic compound that belongs to the class of diazepane derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its pharmacological properties. The presence of both pyrazole and diazepane moieties in its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole is then alkylated with an appropriate bromoalkane to introduce the ethyl linker.

    Diazepane Ring Formation: The diazepane ring is formed by cyclization of a suitable diamine with a dihaloalkane.

    Amidation: The final step involves the coupling of the diazepane with 2-fluorobenzoyl chloride to form the carboxamide, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may act as a ligand for various receptors or enzymes, making it useful in the study of biochemical pathways and molecular interactions.

Medicine

In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties, are of significant interest. It could be developed into a therapeutic agent following extensive biological testing and clinical trials.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is likely to involve interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the diazepane ring may enhance binding affinity through its conformational flexibility. The fluorophenyl group can further modulate the compound’s electronic properties, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepane-1-carboxamide: Lacks the fluorophenyl group, which may reduce its potency or selectivity.

    N-(2-Fluorophenyl)-1,4-diazepane-1-carboxamide: Lacks the pyrazole moiety, potentially altering its biological activity.

    4-(2-(1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide: Similar structure but without the fluorine atom, which can affect its pharmacokinetic properties.

Uniqueness

The presence of both the pyrazole and fluorophenyl groups in 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride makes it unique. These functional groups can significantly influence the compound’s binding affinity, selectivity, and overall pharmacological profile, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O.ClH/c18-15-5-1-2-6-16(15)20-17(24)22-9-4-8-21(11-13-22)12-14-23-10-3-7-19-23;/h1-3,5-7,10H,4,8-9,11-14H2,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJINHTJJSQGMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2F)CCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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